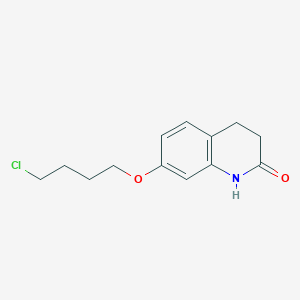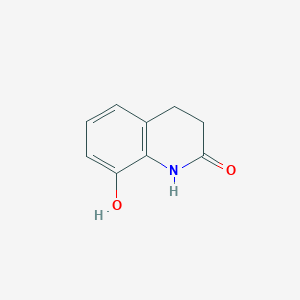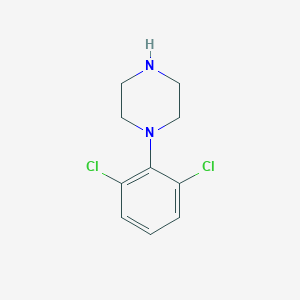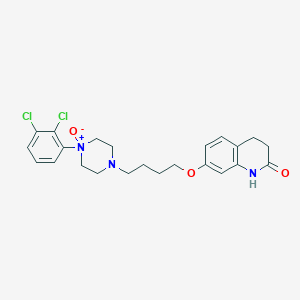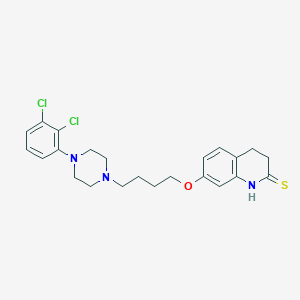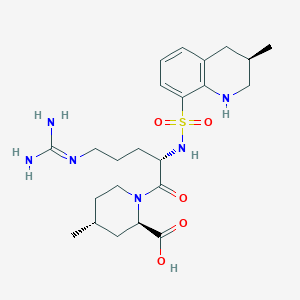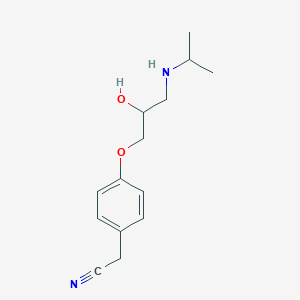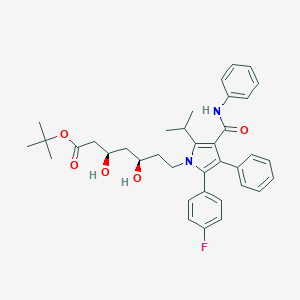![molecular formula C34H52N2O12S B194442 (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate CAS No. 73791-47-6](/img/structure/B194442.png)
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate
Overview
Description
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate is a compound commonly used in the medical field. It is a sulfate salt form of atropine, a tropane alkaloid derived from plants such as Atropa belladonna. Atropine is known for its antimuscarinic properties, which means it blocks the action of the neurotransmitter acetylcholine at muscarinic receptors. This compound is used in various medical applications, including as an antidote for certain types of poisoning and to reduce saliva production during surgery .
Biochemical Analysis
Biochemical Properties
“Atropine, Sulfate (2:1), Dihydrate” plays a crucial role in biochemical reactions. It interacts with muscarinic acetylcholine receptors by binding to them, which leads to increased parasympathetic activity and decreased sympathetic activity . It blocks the effects of acetylcholine and other choline esters .
Cellular Effects
“Atropine, Sulfate (2:1), Dihydrate” has significant effects on various types of cells and cellular processes. It influences cell function by blocking muscarinic acetylcholine receptors, thereby affecting cell signaling pathways . It has been shown to inhibit the production of light-induced bronchoconstriction in an animal model of asthma .
Molecular Mechanism
The molecular mechanism of action of “Atropine, Sulfate (2:1), Dihydrate” involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a competitive, reversible antagonist of muscarinic receptors that blocks the effects of acetylcholine and other choline esters .
Metabolic Pathways
“Atropine, Sulfate (2:1), Dihydrate” is involved in metabolic pathways. It is mainly metabolized by enzymatic hydrolysis in the liver. The major metabolites of atropine are noratropine, atropin-n-oxide, tropine, and tropic acid .
Transport and Distribution
It is known that it can be administered by intravenous, subcutaneous, intramuscular, intraosseous, endotracheal, and ophthalmic methods .
Preparation Methods
Synthetic Routes and Reaction Conditions
Atropine can be synthesized through a continuous-flow synthesis method, which involves a series of chemical reactions and purification steps. One such method includes hydroxymethylation and separation of byproducts using liquid-liquid extractions and functionalized resins. This process ensures high purity of atropine .
Industrial Production Methods
In industrial settings, atropine sulfate is produced by reacting tropine with tropic acid to form atropine, which is then converted to its sulfate salt form. The process involves careful control of pH and temperature to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Types of Reactions
Atropine sulfate undergoes various chemical reactions, including:
Oxidation: Atropine can be oxidized to form tropinone.
Reduction: Reduction of atropine can yield tropine.
Substitution: Atropine can undergo substitution reactions, particularly at the ester group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acidic or basic conditions can facilitate substitution reactions
Major Products Formed
Oxidation: Tropinone
Reduction: Tropine
Substitution: Various substituted tropane derivatives
Scientific Research Applications
Atropine sulfate is widely used in scientific research due to its diverse applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of neurotransmitter function and receptor binding.
Medicine: Used to treat bradycardia, reduce salivation during surgery, and as an antidote for organophosphate poisoning.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development
Mechanism of Action
Atropine sulfate acts as a competitive antagonist of muscarinic acetylcholine receptors. By blocking these receptors, it inhibits the action of acetylcholine, leading to effects such as increased heart rate, reduced glandular secretions, and relaxation of smooth muscles. This mechanism is particularly useful in treating conditions like bradycardia and organophosphate poisoning .
Comparison with Similar Compounds
Similar Compounds
Scopolamine: Another tropane alkaloid with similar antimuscarinic properties.
Hyoscyamine: The active isomer of atropine, also used for its antimuscarinic effects.
Tropicamide: A shorter-acting antimuscarinic agent used primarily in ophthalmology
Uniqueness
Atropine sulfate is unique due to its broad range of applications and its ability to be administered through various routes, including intravenous, intramuscular, and ophthalmic methods. Its long duration of action and effectiveness in treating a wide range of conditions make it a valuable compound in both clinical and research settings .
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H23NO3.H2O4S.2H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSVDJUWKSRQMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52N2O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73791-47-6 | |
| Record name | Atropine, sulfate (2:1), dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073791476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



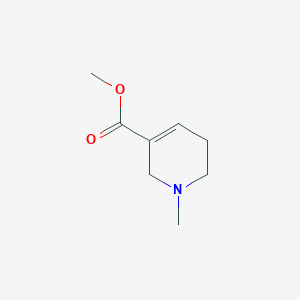
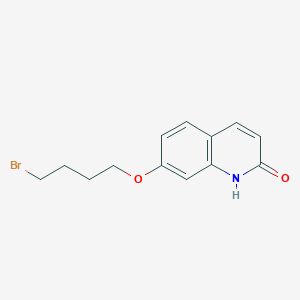
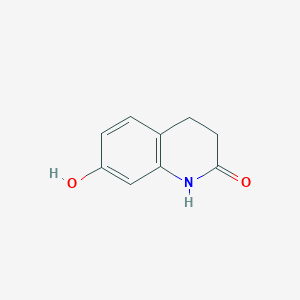
![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane](/img/structure/B194369.png)
